molecular formula C25H32ClN3 B14511731 1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-12-7

1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine

Cat. No.: B14511731
CAS No.: 62665-12-7
M. Wt: 410.0 g/mol
InChI Key: YUSNSAZJPGVEAT-UHFFFAOYSA-N
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Description

1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by the presence of a benzene ring substituted with a 4-chlorophenylmethyl group and three pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multiple steps, starting with the preparation of the benzene ring substituted with the 4-chlorophenylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to further reactions to introduce the pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-(chloromethyl)-: Similar in structure but lacks the pyrrolidine rings.

    Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-: Contains additional chlorine and sulfonyl groups.

Uniqueness

1,1’,1’'-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to the presence of three pyrrolidine rings attached to the benzene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62665-12-7

Molecular Formula

C25H32ClN3

Molecular Weight

410.0 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine

InChI

InChI=1S/C25H32ClN3/c26-21-9-7-20(8-10-21)17-23-24(28-13-3-4-14-28)18-22(27-11-1-2-12-27)19-25(23)29-15-5-6-16-29/h7-10,18-19H,1-6,11-17H2

InChI Key

YUSNSAZJPGVEAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=C(C=C4)Cl)N5CCCC5

Origin of Product

United States

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